

Introduction: The Significance of the 5-Aryl-1H-Tetrazole Scaffold

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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)-1H-tetrazole

Cat. No.: B3340377

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5-(2-Methoxyphenyl)-1H-tetrazole belongs to the class of 5-substituted-1H-tetrazoles, a critical pharmacophore in modern medicinal chemistry.[1] The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is not found in nature but has become a cornerstone in drug design.[1][2] Its prominence stems from its role as a bioisostere of the carboxylic acid group.[3][4] While structurally different, the 1H-tetrazole and carboxylic acid functionalities share similar pKa values (around 4.5-5) and spatial hydrogen-bonding patterns, allowing the tetrazole to mimic the interactions of a carboxylate group with biological targets under physiological conditions.[4][5]

This bioisosteric replacement offers significant advantages in drug development. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various biological transformations.[3] Furthermore, this substitution can enhance a molecule's lipophilicity and ability to permeate tissues, improving its overall pharmacokinetic profile.[6] As a result, the tetrazole moiety is present in numerous clinically approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin, highlighting its therapeutic importance.[1][7] This guide provides a detailed technical overview of the chemical properties of **5-(2-Methoxyphenyl)-1H-tetrazole**, a representative member of this vital class of compounds.

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[1] This reaction

provides a direct and high-yielding pathway to the tetrazole core.

Causality of the Synthetic Approach

The reaction proceeds by the activation of the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. This activation is typically achieved by using a Lewis acid (e.g., zinc or tin compounds) or a Brønsted acid (e.g., ammonium chloride or silica sulfuric acid) as a catalyst.^[8] The acid coordinates to the nitrogen atom of the nitrile, withdrawing electron density and enhancing the electrophilicity of the adjacent carbon. The azide ion then attacks this activated carbon, initiating a cascade that culminates in the formation of the stable, aromatic tetrazole ring. The use of heterogeneous catalysts, such as silica sulfuric acid, is particularly advantageous as it simplifies product purification and allows for catalyst recycling.^[9]

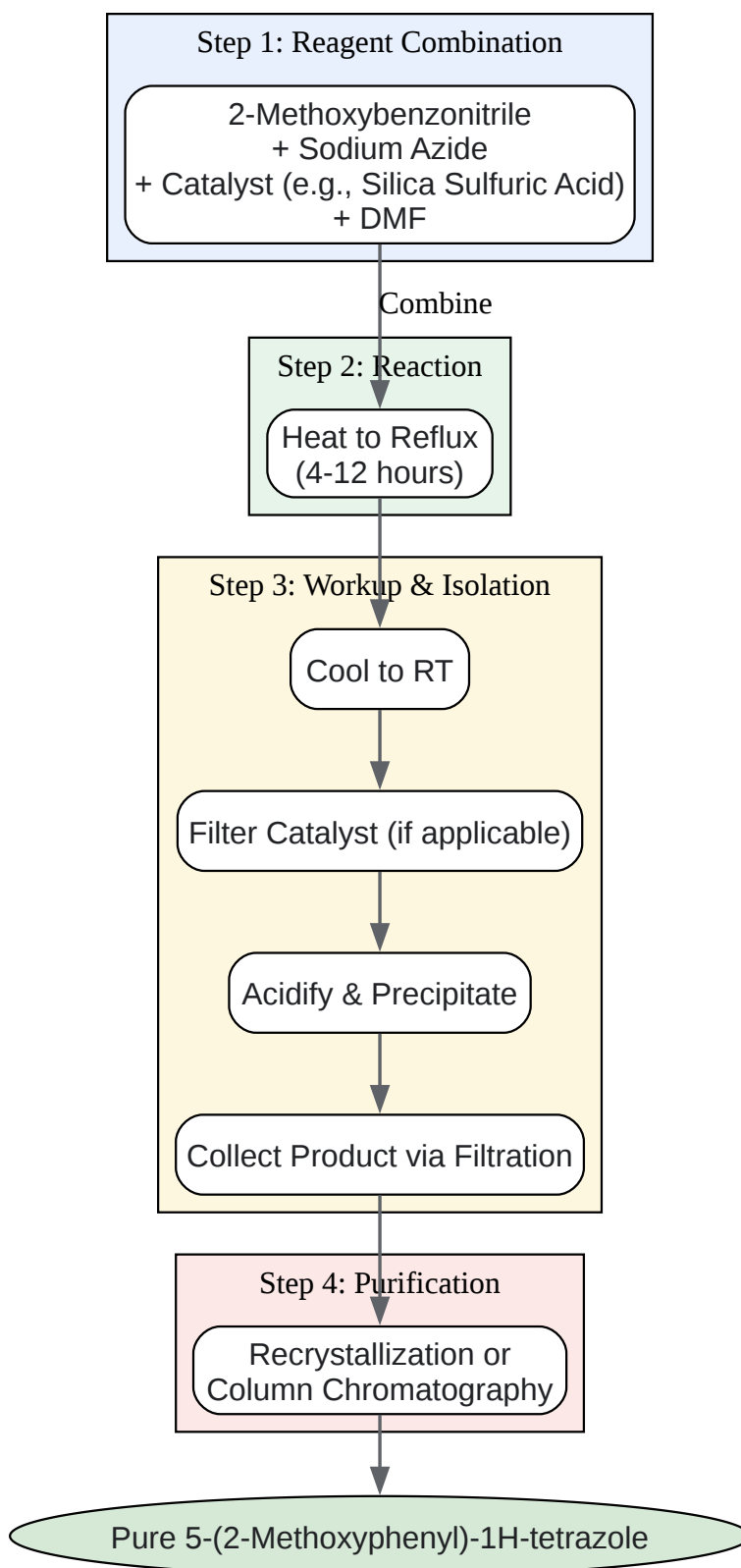
Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative method adapted from established procedures for the synthesis of 5-aryl-1H-tetrazoles.^[9]

- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxybenzonitrile (1.0 mmol), sodium azide (1.2 mmol), and a catalyst such as silica sulfuric acid (e.g., 500 mg).^[9]
- **Solvent Addition:** Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) (10 mL).^[9]
- **Reaction:** Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 12 hours.^[9]
- **Workup and Isolation:**
 - Upon completion, cool the reaction mixture to room temperature.
 - If a solid acid catalyst was used, it can be removed by filtration and washed with a small amount of solvent.^[9]

- The filtrate is then acidified with an aqueous acid solution (e.g., 4N HCl) and cooled in an ice bath to precipitate the product.
- The resulting solid is collected by vacuum filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel to yield pure **5-(2-Methoxyphenyl)-1H-tetrazole**.^[9]

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **5-(2-Methoxyphenyl)-1H-tetrazole**.

Physicochemical Properties

The key physicochemical properties of **5-(2-Methoxyphenyl)-1H-tetrazole** are summarized below. These properties are crucial for understanding its behavior in both chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₄ O	[10]
Molecular Weight	176.18 g/mol	[10]
Melting Point	154-156 °C	[11] [12]
Appearance	White to off-white solid	Inferred from analogs [9]
Solubility	Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.	Inferred from general tetrazole properties
pKa	~4.5 - 5.0 (N-H acidity)	Inferred from analogs [4] [5]
Predicted XlogP	1.1	[13]

Spectral Analysis

While a complete set of published spectra for **5-(2-Methoxyphenyl)-1H-tetrazole** is not readily available, its spectral characteristics can be reliably predicted based on data from closely related analogs, such as 5-(3-methoxyphenyl)-1H-tetrazole and 5-phenyl-1H-tetrazole.[\[9\]](#)[\[14\]](#)

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

The ¹H NMR spectrum is expected to show a characteristic broad singlet for the acidic N-H proton at a significantly downfield chemical shift, typically above 16 ppm, although this signal can sometimes be difficult to observe.[\[9\]](#) The aromatic protons of the 2-methoxyphenyl group will appear in the range of 7.0-8.0 ppm. The methoxy group will present as a sharp singlet around 3.9 ppm.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Analog Data Source
~16.9	br s	1H	N-H (Tetrazole)	[9]
~7.8-8.0	m	1H	Ar-H	[9][14]
~7.5-7.7	m	1H	Ar-H	[9][14]
~7.1-7.3	m	2H	Ar-H	[9][14]
~3.9	s	3H	-OCH ₃	[9][14]

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

The ¹³C NMR spectrum will be characterized by a signal for the tetrazole carbon (C5) around 155 ppm. The aromatic carbons will resonate in the typical 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group appearing furthest downfield in this region. The methoxy carbon will appear around 55-56 ppm.

Chemical Shift (δ , ppm)	Assignment	Analog Data Source
~158	Ar C-O	[9][14]
~155	C5 (Tetrazole)	[9][14]
~132	Ar C-H	[9][14]
~125	Ar C-Tetrazole	[9][14]
~121	Ar C-H	[9][14]
~115	Ar C-H	[9][14]
~112	Ar C-H	[9][14]
~56	-OCH ₃	[9][14]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The formation of the tetrazole from the nitrile precursor is confirmed by the disappearance of the sharp nitrile ($\text{C}\equiv\text{N}$) stretch (around 2230 cm^{-1}) and the appearance of characteristic tetrazole ring vibrations.

Wavenumber (cm^{-1})	Assignment	Source(s)
3400-2500 (broad)	N-H stretching (hydrogen-bonded)	[15]
~3050	Aromatic C-H stretching	[16]
~2950	Aliphatic C-H stretching (- OCH_3)	[9]
~1600, ~1490	Aromatic C=C stretching	[9]
1560-1640	C=N stretching (tetrazole ring)	[16][17]
1200-900	Tetrazole ring vibrations	[17]
~1250	Asymmetric C-O-C stretching	Inferred
~1020	Symmetric C-O-C stretching	Inferred

Mass Spectrometry (MS)

Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques for analyzing tetrazoles. Under ESI in negative ion mode, the molecular ion peak $[\text{M}-\text{H}]^-$ would be expected at m/z 175.06.[9] The fragmentation of 5-substituted-1H-tetrazoles is characteristic: upon ionization, they often undergo elimination of a molecule of nitrogen (N_2 , 28 Da) or hydrazoic acid (HN_3 , 43 Da).[18]

- Expected $[\text{M}-\text{H}]^-$: 175.0625[13]
- Primary Fragmentation Pathway: Loss of N_2 from the molecular ion is a common primary fragmentation process for 5-substituted tetrazoles.[18]

Chemical Reactivity and Behavior

Applications in Drug Development

The primary application of **5-(2-Methoxyphenyl)-1H-tetrazole** and related compounds is in medicinal chemistry and drug discovery. The tetrazole moiety serves as a robust bioisosteric replacement for carboxylic acids, a strategy employed to optimize the properties of lead compounds.[7]

Advantages of Carboxylic Acid Bioisosterism:

- **Metabolic Stability:** The tetrazole ring is resistant to many metabolic pathways that degrade carboxylic acids, potentially leading to a longer biological half-life.[3]
- **Improved Pharmacokinetics:** Replacing a carboxylic acid with a tetrazole can increase lipophilicity, which may enhance absorption, distribution, and cell membrane permeability.[6]
- **Maintained Acidity and Binding:** With a similar pKa to carboxylic acids, the tetrazolate anion can effectively mimic the ionic and hydrogen-bonding interactions of a carboxylate group with enzyme active sites or receptors.[4]
- **Scaffold for Further Derivatization:** The tetrazole ring can be a platform for further chemical modifications to explore structure-activity relationships (SAR).

The structural features of **5-(2-Methoxyphenyl)-1H-tetrazole** make it a valuable building block for creating libraries of compounds for screening against various biological targets, including those involved in cancer, infectious diseases, and inflammatory conditions.[21][22]

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